Neophytadiene

Vue d'ensemble

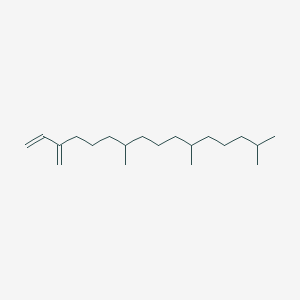

Description

Le neophytadiène est un composé diterpénique de formule moléculaire C20H38 . Il se caractérise par sa structure, qui comprend un squelette de 3-méthylidènehexadec-1-ène substitué aux positions 7, 11 et 15 par des groupes méthyles . Ce composé se retrouve dans les extraits méthanoliques de plantes telles que Crataeva nurvala et Blumea lacera . Le neophytadiène est connu pour son activité anxiolytique, ses propriétés sédatives et ses effets antidépresseurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le neophytadiène peut être synthétisé par déshydratation de l'alcool phytylique en une seule étape. Le procédé implique l'utilisation d'agents déshydratants forts pour convertir l'alcool phytylique en neophytadiène .

Méthodes de production industrielle : Dans les milieux industriels, le neophytadiène est souvent extrait de sources naturelles telles que les algues marines et certaines plantes. Le processus d'extraction implique généralement une extraction par solvant suivie d'étapes de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions : Le neophytadiène subit diverses réactions chimiques, notamment :

Oxydation : Le neophytadiène peut être oxydé pour former divers dérivés oxygénés.

Réduction : Les réactions de réduction peuvent convertir le neophytadiène en hydrocarbures plus saturés.

Substitution : Le neophytadiène peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé pour la réduction.

Substitution : Des agents halogénants tels que le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxygénés, des hydrocarbures saturés et des composés halogénés .

Applications De Recherche Scientifique

Pharmacological Applications

Neophytadiene has demonstrated significant pharmacological potential, particularly in cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity Studies : this compound isolated from the plant Rubia tinctorum showed potent cytotoxicity against A-549 (lung cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 6.94 µg/ml and 7.33 µg/ml, respectively .

- Mechanism of Action : In silico studies revealed that this compound inhibits key receptors involved in cancer viability, including the Human A2a receptor and hERG K+ channel, suggesting its potential as an apoptotic inducer .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties:

- Anxiolytic and Anticonvulsant Effects : A study indicated that this compound exhibited anxiolytic-like activity at higher doses (10 mg/kg) and anticonvulsant properties in animal models . The mechanism appears to involve interaction with GABA receptors, as evidenced by molecular docking studies .

- Behavioral Tests : Behavioral assessments showed that this compound did not induce sedation or impair motor coordination, marking it as a promising candidate for anxiety and seizure disorders without significant side effects .

Ecological Applications

This compound plays a role in plant defense mechanisms and ecological interactions.

Plant Defense Mechanisms

Research indicates that this compound is involved in the chemical signaling pathways of plants under stress:

- Volatile Emissions : this compound is produced in response to herbivore attacks and is part of the volatile terpenoid profile emitted by plants such as cucumber when infested by spider mites . This suggests a role in attracting natural predators to mitigate pest damage.

- Metabolic Engineering : Advances in metabolic engineering have shown that enhancing terpenoid production, including this compound, can improve plant resistance to pests while also providing compounds beneficial for human health .

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Case Study on Cancer Treatment

A study conducted on the essential oil of Rubia tinctorum revealed that this compound was one of the major components responsible for its anticancer properties. The oil exhibited significant cytotoxicity against human lung cancer cells, highlighting the therapeutic potential of this compound as a natural anticancer agent.

Case Study on Neuropharmacological Research

In vivo studies assessed the neuropharmacological effects of this compound through various behavioral tests. Results indicated its potential use as an anxiolytic agent without sedative effects, making it a candidate for further research into anxiety disorders.

Mécanisme D'action

Neophytadiene exerts its effects through various molecular targets and pathways:

GABAergic System: this compound interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anxiolytic-like and anticonvulsant activities.

Anti-inflammatory Pathways: It modulates the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10).

Comparaison Avec Des Composés Similaires

Le neophytadiène peut être comparé à d'autres diterpènes similaires tels que :

Phytol : Comme le neophytadiène, le phytol est un alcool diterpénique présent dans les plantes. Le phytol est dépourvu du groupe méthylidène présent dans le neophytadiène.

Géranylgéraniol : Ce composé est un autre alcool diterpénique, mais il possède une structure différente et est dépourvu des substitutions méthyliques spécifiques trouvées dans le neophytadiène.

Unicité : La structure unique du neophytadiène, avec ses substitutions méthyliques spécifiques et son groupe méthylidène, le distingue des autres diterpènes. Cette structure unique contribue à ses propriétés chimiques distinctes et à ses activités biologiques .

Activité Biologique

Neophytadiene is a naturally occurring branched hydrocarbon and a significant component found in various plant species. Its biological activity has garnered attention due to its potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Source

This compound is classified as a diterpene with the molecular formula . It is primarily isolated from plants such as Aeschynomene species, Rubia tinctorum, and Hedyotis chrysotricha. The compound has been identified in various extracts through gas chromatography-mass spectrometry (GC-MS) techniques, demonstrating its presence in both essential oils and plant extracts.

1. Anticancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the proliferation of human lung cancer (A-549) and prostate cancer (PC-3) cells. The IC50 values for this compound were reported as 6.94 µg/ml for A-549 and 7.33 µg/ml for PC-3, indicating its potency compared to standard chemotherapeutic agents like cisplatin .

In silico studies suggest that this compound interacts with key receptors involved in cancer viability, such as the Human A2a receptor, LRH1, and hERG K+ channels, potentially inducing apoptosis in cancer cells .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production and reducing levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-10 in both in vitro and in vivo models . Its mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and modulation of nuclear factor kappa B (NF-kB) pathways .

3. Antimicrobial Activity

The compound exhibits antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungal species. It has been identified as a key component responsible for the antibacterial activity observed in extracts from plants such as Eupatorium odoratum and Mentha pulegium .

4. Neuropharmacological Effects

Recent studies have highlighted the anxiolytic-like and anticonvulsant activities of this compound. Behavioral tests indicated that at higher doses (10 mg/kg), it significantly reduced anxiety-like behaviors in animal models without causing sedation or impairing motor coordination . The proposed mechanism involves interaction with the GABAergic system, suggesting potential applications in treating anxiety disorders .

Case Study 1: Cytotoxicity Against Cancer Cells

A study investigating the cytotoxic properties of this compound isolated from Aeschynomene elaphroxylon showed that it effectively inhibited cell viability in glioblastoma and colon cancer cell lines. The research utilized both in vitro assays and molecular docking studies to elucidate the interactions at a molecular level .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was extracted from Rubia tinctorum, revealing its capacity to significantly inhibit inflammatory cytokine production in cultured cells. This study applied both GC-MS analysis for compound identification and enzyme assays to measure anti-inflammatory activity against COX-1 and COX-2 enzymes .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are most reliable for detecting and quantifying neophytadiene in complex biological matrices?

Basic Research Focus

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this compound analysis due to its sensitivity and specificity. A validated back-flushing GC system (DB-5ms columns) reduces analysis time to 8 minutes while maintaining precision (RSD <5%) and a quantitation limit of 16 μg/g in tobacco leaves . For plant extracts, hydrodistillation followed by GC-MS with retention time matching and spectral libraries ensures accurate identification, as demonstrated in studies on Pandanus amaryllifolius and seaweed, where this compound constituted up to 33.73% of essential oils .

Q. How can this compound be extracted and purified from natural sources for in vitro bioactivity studies?

Basic Research Focus

Soxhlet extraction with dichloromethane or ethanol is effective for initial isolation from plant material (e.g., tobacco, algae). Chromatographic purification using silica gel columns further refines the compound, with structural confirmation via IR, NMR, and MS . For large-scale studies, optimize solvent-to-sample ratios (e.g., 10 mL solvent per 0.5 g tobacco powder) and vortexing time (5 minutes) to maximize yield .

Q. What is the ecological role of this compound in plant systems, and how does its concentration vary across plant tissues?

Basic Research Focus

this compound, a chlorophyll degradation product, accumulates in aging plant tissues. In tobacco, lower leaves exhibit significantly higher concentrations than upper/middle leaves, likely due to prolonged exposure to oxidative stress during maturation . Its presence in algae (Turbinaria ornate) and Pandanus amaryllifolius suggests a broader ecological role in stress response and allelopathy .

Q. What experimental designs are optimal for investigating diet-induced variability in this compound levels in animal models?

Advanced Research Focus

Controlled feeding trials with stratified sampling are critical. In Iberian pigs, this compound levels in subcutaneous fat correlated with pasture consumption but showed high intra-category variability (e.g., Bellota: 0–1.3 relative area units). To mitigate confounding factors, use large cohorts (e.g., 36 batches), standardized slaughter protocols, and GC-MS with flame photometric detection to enhance reproducibility .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Advanced Research Focus

Discrepancies in anti-inflammatory or antioxidant effects (e.g., IC50 variations in RAW 264.7 cells ) may stem from differences in compound purity, cell line protocols, or assay conditions. Employ orthogonal validation methods:

- In vitro: Pair NO inhibition assays with cytokine profiling (TNF-α, IL-6) .

- In silico: Use molecular docking to confirm GABA receptor binding (ΔG ≤ -8 kcal/mol) .

- In vivo: Standardize LPS-induced inflammation models in rodents with dose-response curves (25–50 mg/kg, oral) .

Q. What mechanisms underlie this compound’s thermal stability, and how do pyrolysis conditions influence its degradation products?

Advanced Research Focus

Pyrolysis-GC/MS reveals this compound’s stability under anaerobic conditions up to 300°C, with minimal degradation. In aerobic environments, oxidative cleavage produces low-molecular-weight aldehydes and ketones. Experimental protocols should include controlled oxygen levels, isothermal holds, and real-time MS monitoring to map degradation pathways .

Q. How does this compound’s spatial distribution in tobacco leaves impact its utility as a biomarker for agricultural practices?

Advanced Research Focus

Geographic and tissue-specific variations complicate its use as a biomarker. For example, tobacco from China’s Wuling Qinba region differs significantly from international samples, while lower-leaf concentrations are consistently higher. Multivariate analysis (ANOVA, PCA) of 114 global samples can isolate environmental vs. genetic factors .

Q. What statistical approaches are recommended for addressing high variability in this compound quantification across analytical platforms?

Advanced Research Focus

Inter-laboratory variability arises from column type (DB-5ms vs. polar phases) and detector sensitivity (FID vs. MS). Implement harmonized protocols:

Propriétés

IUPAC Name |

7,11,15-trimethyl-3-methylidenehexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGCIPAMWNKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964657 | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-96-1 | |

| Record name | Neophytadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPHYTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPHYTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.